![molecular formula C11H12N2S B2544080 5-(2-phenylethyl)-2-Thiazolamine CAS No. 100988-28-1](/img/structure/B2544080.png)
5-(2-phenylethyl)-2-Thiazolamine
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Overview
Description
Phenethyl compounds are a class of organic compounds that contain a phenethyl group, which consists of a benzene ring attached to an ethyl group . They are commonly found in a variety of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of phenethyl compounds can vary greatly depending on the specific compound being synthesized . For example, phenethyl acetate can be synthesized by the esterification of phenethyl alcohol and acetic acid .Molecular Structure Analysis
The molecular structure of phenethyl compounds consists of a benzene ring attached to an ethyl group . The specific structure can vary depending on the presence of additional functional groups .Chemical Reactions Analysis
Phenethyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of phenethyl compounds can vary greatly depending on the specific compound. For example, phenethyl acetate is a colorless liquid with a sweet and sour taste .Scientific Research Applications
Medicinal Chemistry
The 2-phenethylamine motif plays a crucial role in medicinal chemistry. From simple, open-chain structures to more complex polycyclic arrangements, this moiety is widely present in nature. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine (which exhibit an open-chain 2-phenethylamine structure) play critical roles in dopaminergic neurons, influencing voluntary movement, stress, and mood .
Key Points::Carbonic Anhydrase Inhibition
Certain derivatives of 2-phenethylamine scaffold, such as branched sulfamides, exhibit potent inhibition of carbonic anhydrase (CA) enzymes. These inhibitors have potential therapeutic applications .
Serotonin Receptor Subtypes (5-HT 2)
Some 2-phenethylamines selectively bind to 5-HT 2 receptor subtypes (5-HT 2A, 5-HT 2B, and 5-HT 2C). Their promising binding profiles make them potential therapeutic compounds .
Designer Drugs and Drug Abuse
Beyond therapeutic applications, a long list of alkaloids incorporating the 2-phenethylamine moiety has been associated with recreational use (“designer drugs”). These compounds are responsible for drug abuse-related conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-phenylethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIQZFHXKHMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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